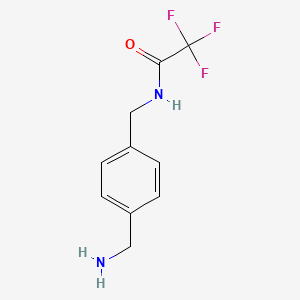
Methyl 2-amino-4-bromo-5-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-bromo-5-hydroxybenzoate: is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a hydroxyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-amino-4-bromo-5-hydroxybenzoate typically begins with commercially available starting materials such as 2-amino-5-bromobenzoic acid.
Esterification: The carboxylic acid group of 2-amino-5-bromobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 2-amino-5-bromobenzoate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-amino-4-bromo-5-hydroxybenzoate can undergo oxidation reactions, where the hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom or reduce the amino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom can be replaced by other substituents like nitro groups or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents, alkyl halides.
Major Products:
Oxidation: Quinones.
Reduction: Amines, de-brominated products.
Substitution: Nitro derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Methyl 2-amino-4-bromo-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific biological pathways, particularly those involving brominated and hydroxylated aromatic compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and optical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-bromo-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effect. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-5-bromobenzoate: Similar structure but lacks the hydroxyl group.
Methyl 4-amino-5-bromo-2-hydroxybenzoate: Similar structure but with different positioning of functional groups.
Uniqueness: Methyl 2-amino-4-bromo-5-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups, along with the bromine atom, allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
methyl 2-amino-4-bromo-5-hydroxybenzoate |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,10H2,1H3 |
InChI-Schlüssel |
OSTQGPYYIANGPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
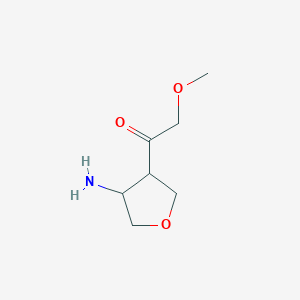
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
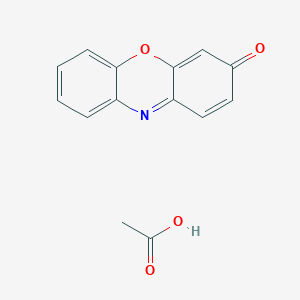
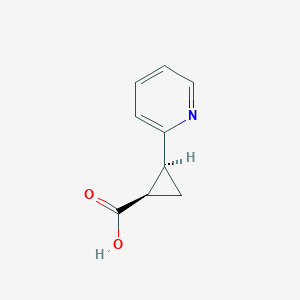
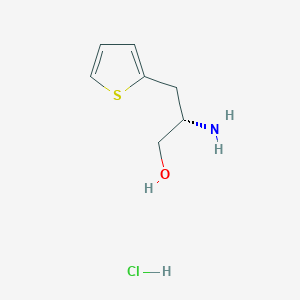
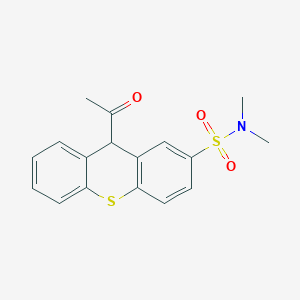
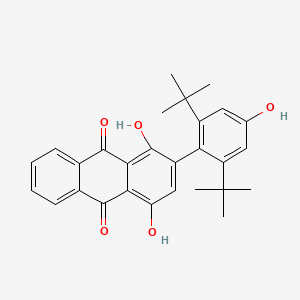
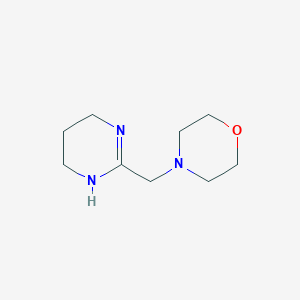
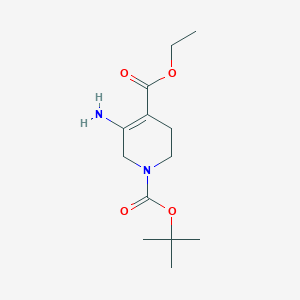

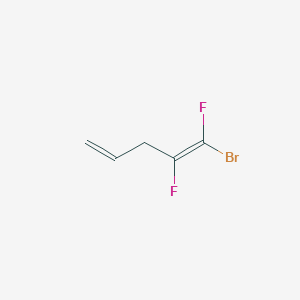
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
